N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)ethanesulfonamide
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Overview
Description
“N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)ethanesulfonamide” is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)ethanesulfonamide” typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a haloketone with a thioamide.
Substitution Reactions:
Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with 2-(4-fluorophenoxy)ethanesulfonyl chloride under basic conditions to form the sulfonamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and can be tested in various biological assays.
Medicine
Medicinally, compounds like this are investigated for their potential as therapeutic agents. They may act on specific molecular targets such as enzymes or receptors involved in disease pathways.
Industry
In industry, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)ethanesulfonamide” would depend on its specific biological activity. Generally, thiazole derivatives can interact with proteins, enzymes, or nucleic acids, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or benzothiazole.
Sulfonamides: Compounds like sulfanilamide, which are known for their antibacterial properties.
Uniqueness
The uniqueness of “N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4-fluorophenoxy)ethanesulfonamide” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other thiazole or sulfonamide derivatives.
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(4-fluorophenoxy)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3S2/c1-13-18(27-19(23-13)16-4-2-3-5-17(16)20)12-22-28(24,25)11-10-26-15-8-6-14(21)7-9-15/h2-9,22H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTPKADCUGQEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)CCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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